Mesuagenin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MESUAGENIN A is a naturally occurring compound isolated from the bark of the Mesua ferrea tree, which belongs to the Calophyllaceae family. This compound is a type of prenylated polyphenol, known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MESUAGENIN A involves several steps, starting from the extraction of the bark of Mesua ferrea. The extraction process typically uses solvents such as hexane or ethanol to isolate the active compounds. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as plant cell culture and genetic engineering, hold promise for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: MESUAGENIN A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones.
Scientific Research Applications
MESUAGENIN A has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex polyphenolic compounds.
Biology: Studied for its role in cellular signaling pathways and its potential to modulate gene expression.
Mechanism of Action
The mechanism of action of MESUAGENIN A involves several molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of key signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Neuroprotective Activity: this compound protects neurons from apoptosis by modulating the intrinsic apoptotic pathway, involving proteins like Bcl-2 and caspases.
Comparison with Similar Compounds
MESUAGENIN A can be compared with other prenylated polyphenols, such as:
Mesuagenin C: Another compound isolated from Mesua kunstleri, known for its neuroprotective properties.
Mesuanic Acid: A compound with similar anti-inflammatory and antioxidant activities.
Mesuaferrol: Structurally related to this compound, with notable antimicrobial properties.
Uniqueness: this compound stands out due to its potent neuroprotective effects and its ability to modulate multiple cellular pathways, making it a promising candidate for therapeutic applications in neurodegenerative diseases.
Properties
Molecular Formula |
C30H32O5 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-6-(3-methylbutanoyl)-2-(4-methylpent-3-enyl)-10-phenylpyrano[2,3-f]chromen-8-one |
InChI |
InChI=1S/C30H32O5/c1-18(2)10-9-14-30(5)15-13-21-27(33)26(23(31)16-19(3)4)29-25(28(21)35-30)22(17-24(32)34-29)20-11-7-6-8-12-20/h6-8,10-13,15,17,19,33H,9,14,16H2,1-5H3 |
InChI Key |
STYQYOHXCPHKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C2C(=C3C(=C1O)C=CC(O3)(C)CCC=C(C)C)C(=CC(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.